molecular formula C6H10O4 B078403 2,3-Dimethylsuccinic acid CAS No. 13545-04-5

2,3-Dimethylsuccinic acid

Cat. No. B078403
Key on ui cas rn: 13545-04-5
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-UHFFFAOYSA-N
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Patent
US09283186B2

Procedure details

2,3-Dimethyl succinic anhydride was prepared as described in Sutton, et al. OPPI 24 (1992) 39. Briefly, 7.1 g 2,3-dimethyl succinic acid and 6.9 ml acetanhydride were slowly heated up to 50° C. for 3 hours. Then acetanhydride was removed by distillation. The product was recrystallized from ethanol abs. and characterized by the melting point.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7]([OH:9])=[O:8])[C:3](O)=[O:4].CC(OC(C)=O)=O>>[CH3:1][CH:2]1[CH:6]([CH3:10])[C:7](=[O:9])[O:8][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
CC(C(=O)O)C(C(=O)O)C
Name
Quantity
6.9 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then acetanhydride was removed by distillation
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol abs

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)OC(C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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